

Avotaciclib (BEY1107): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Avotaciclib hydrochloride

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This in-depth technical guide provides a comprehensive overview of the discovery and development timeline of Avotaciclib (BEY1107), a selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1). This document details the preclinical rationale, clinical trial progression, mechanism of action, and key experimental methodologies employed in its evaluation.

Discovery and Development Timeline

The development of Avotaciclib (BEY1107) by BeyondBio Inc. spans from the company's inception to ongoing clinical trials, targeting malignancies with high unmet medical needs.

Date	Event	Description
June 2013	Company Foundation	BeyondBio Inc. was founded, laying the groundwork for its research and development programs.
2013 - 2017	Preclinical Development	This period encompassed the initial discovery, lead identification, and optimization of BEY1107. In vitro and in vivo studies were conducted to establish its mechanism of action, efficacy, and safety profile.
2017	Completion of Non-clinical Studies	Key preclinical toxicology and efficacy studies were concluded, providing the necessary data to support an Investigational New Drug (IND) application.
February 19, 2018	FDA Approval for Phase 1/2 Clinical Trial	BeyondBio announced the U.S. Food and Drug Administration (FDA) approval to initiate a Phase 1/2 clinical trial of BEY1107 for patients with locally advanced or metastatic pancreatic cancer. [1]

May 14, 2018	Initiation of Phase 1/2 Trial in Pancreatic Cancer	The clinical trial NCT03579836, titled "Evaluation of Safety and Efficacy in BEY1107 in Monotherapy Gemcitabine Combination in Patient With Pancreatic Cancer," commenced. [2] [3]
January 25, 2019	PubChem Record Creation	The compound entry for Avotaciclib was created in the PubChem database, providing a public repository of its chemical information. [4]
August 31, 2021	Initiation of Phase 1/2 Trial in Colorectal Cancer	A Phase 1/2 clinical trial (NCT05093907) was initiated to evaluate BEY1107 in combination with capecitabine for patients with metastatic colorectal cancer. [2] [3] [5]
November 29, 2022	Initiation of Phase 1 Trial in Glioblastoma	A Phase 1 clinical trial (NCT05769660) began to assess BEY1107 in combination with temozolomide for patients with recurrent or progressive glioblastoma multiforme. [2] [3] [5]

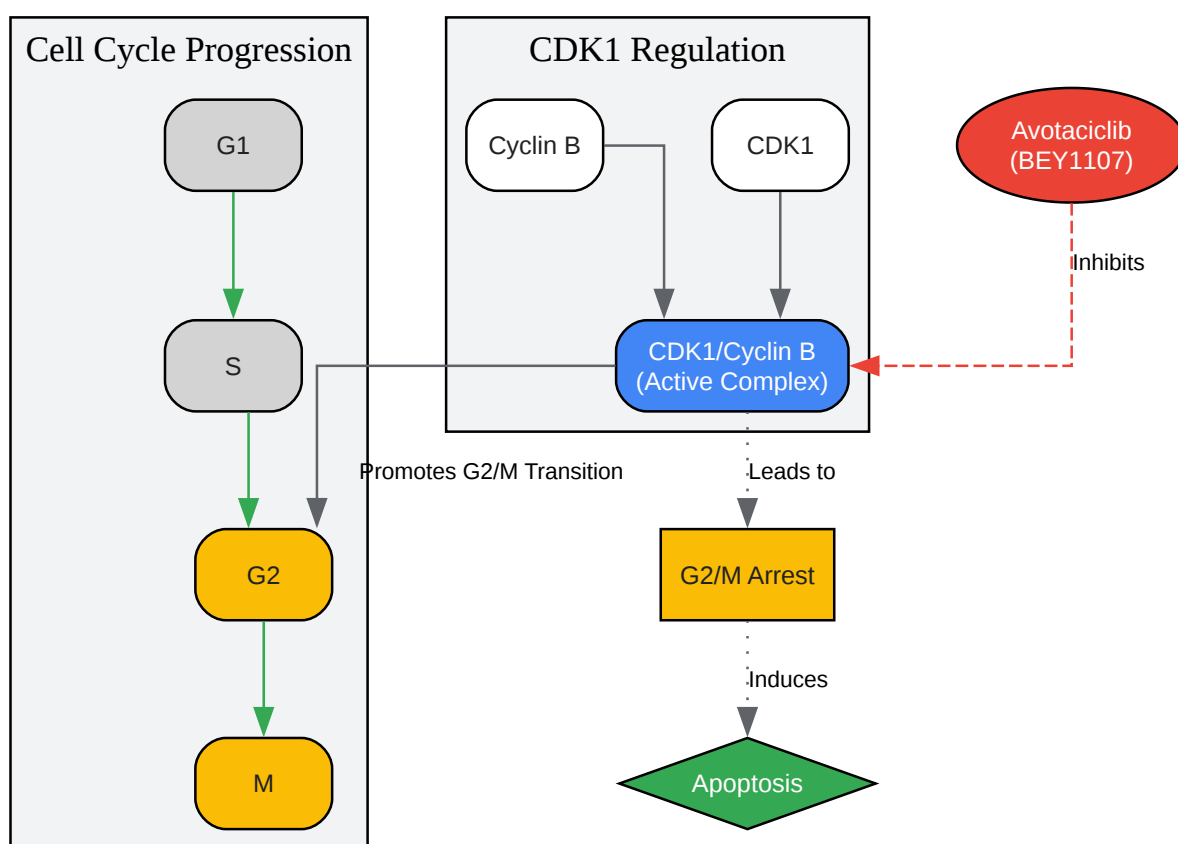
Mechanism of Action: CDK1 Inhibition

Avotaciclib is an orally bioavailable small molecule that functions as a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1). CDK1 is a critical regulator of the cell cycle, particularly at the G2/M transition phase. In many cancer cells, the cell cycle regulation is dysregulated, leading to uncontrolled proliferation.

By targeting and inhibiting the kinase activity of CDK1, Avotaciclib prevents the phosphorylation of downstream substrates that are essential for mitotic entry. This targeted inhibition leads to a cascade of cellular events, primarily:

- **G2/M Cell Cycle Arrest:** The inhibition of the CDK1/Cyclin B complex blocks cells from proceeding from the G2 phase into mitosis.
- **Induction of Apoptosis:** Prolonged arrest at the G2/M checkpoint can trigger the intrinsic pathway of apoptosis, leading to programmed cell death in cancer cells.

This mechanism of action makes Avotaciclib a promising therapeutic agent for cancers where CDK1 is overexpressed or the cell cycle is aberrantly controlled.



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Mechanism of action of Avotaciclib (BEY1107).

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize the activity of Avotaciclib are provided below.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of Avotaciclib on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC₅₀).

Materials:

- Cancer cell line of interest
- Complete culture medium (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- 96-well cell culture plates
- Avotaciclib (BEY1107)
- Dimethyl sulfoxide (DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO)
- Phosphate-Buffered Saline (PBS)
- Microplate reader

Procedure:

- Cell Seeding:

- Culture cells to approximately 80% confluency.
- Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium.
- Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- Compound Preparation and Treatment:
 - Prepare a 10 mM stock solution of Avotaciclib in DMSO.
 - Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., 0.01 μ M to 100 μ M).
 - Include a vehicle control containing the same final concentration of DMSO as the highest Avotaciclib concentration.
 - Remove the medium from the wells and add 100 μ L of the prepared Avotaciclib dilutions or vehicle control.
- Incubation:
 - Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
- MTT Assay:
 - Add 10 μ L of 5 mg/mL MTT solution to each well.
 - Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
 - Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
 - Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
- Data Acquisition and Analysis:
 - Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Determine the IC50 value by plotting a dose-response curve using appropriate software.



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Experimental workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of Avotaciclib on the cell cycle distribution of cancer cells.

Materials:

- Cancer cell line of interest
- 6-well cell culture plates
- Avotaciclib (BEY1107)
- DMSO
- PBS
- Trypsin-EDTA
- 70% ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (containing PI and RNase A)
- Flow cytometer

Procedure:

- Cell Seeding and Treatment:
 - Seed cells in 6-well plates and allow them to attach overnight.
 - Treat the cells with various concentrations of Avotaciclib (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) for 24-48 hours.
- Cell Harvesting and Fixation:
 - Harvest both adherent and floating cells. For adherent cells, wash with PBS, trypsinize, and then combine with the floating cells from the supernatant.
 - Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
 - Wash the cell pellet with ice-cold PBS.
 - Resuspend the pellet in 500 µL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.
 - Incubate at -20°C for at least 2 hours (or overnight).
- Staining:
 - Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
 - Wash the cell pellet with PBS.
 - Resuspend the pellet in 500 µL of PI staining solution.
 - Incubate in the dark at room temperature for 30 minutes.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer.
 - Use appropriate software to analyze the DNA content and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptosis Markers

Objective: To detect the induction of apoptosis by Avotaciclib through the analysis of key apoptosis-related proteins.

Materials:

- Cancer cell line of interest
- 6-well cell culture plates
- Avotaciclib (BEY1107)
- DMSO
- PBS
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Treatment and Lysis:
 - Seed cells in 6-well plates and treat with Avotaciclib as described for the cell cycle analysis.
 - Wash cells with ice-cold PBS and lyse with RIPA buffer.
 - Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Protein Quantification:
 - Determine the protein concentration of the supernatant using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Normalize protein concentrations and prepare samples with Laemmli buffer.
 - Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Wash the membrane again and add the chemiluminescent substrate.
- Detection and Analysis:
 - Capture the chemiluminescent signal using an imaging system.
 - Analyze the band intensities relative to a loading control (e.g., β -actin) to determine changes in protein expression and cleavage.

This technical guide provides a foundational understanding of the discovery, development, and mechanism of action of Avotaciclib (BEY1107), along with detailed protocols for its preclinical evaluation. As Avotaciclib progresses through clinical trials, further data will undoubtedly emerge to more fully characterize its therapeutic potential.

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- To cite this document: BenchChem. [Avotaciclib (BEY1107): A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12387360#avotaciclib-bey1107-discovery-and-development-timeline]

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